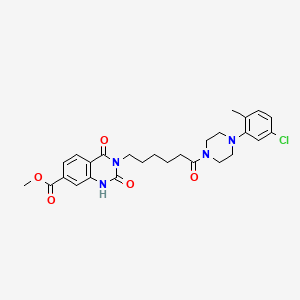
Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H31ClN4O5 and its molecular weight is 527.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 896371-56-5) is a complex organic compound that exhibits various biological activities. This article explores its biological activity, including its pharmacological effects and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C27H31ClN4O5 |
| Molecular Weight | 527.0 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : Compounds in this class have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.004 mg/mL against sensitive strains like Enterobacter cloacae and E. coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the quinazoline moiety, which has been associated with various anticancer activities in other studies. For example:
- Mechanism of Action : Quinazolines are known to inhibit specific kinases involved in cancer cell proliferation and survival . The piperazine ring may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies and Research Findings
- Study on Piperazine Derivatives : A study highlighted the synthesis of piperazine-based compounds that demonstrated strong inhibitory effects on acetylcholinesterase and urease enzymes. These findings suggest that this compound may also exhibit similar enzyme inhibition properties .
- Docking Studies : Computational docking studies have shown that this compound can effectively bind to target proteins involved in disease mechanisms, indicating its potential as a lead compound for drug development .
Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O5/c1-18-7-9-20(28)17-23(18)30-12-14-31(15-13-30)24(33)6-4-3-5-11-32-25(34)21-10-8-19(26(35)37-2)16-22(21)29-27(32)36/h7-10,16-17H,3-6,11-15H2,1-2H3,(H,29,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVRLNIFMLFIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














